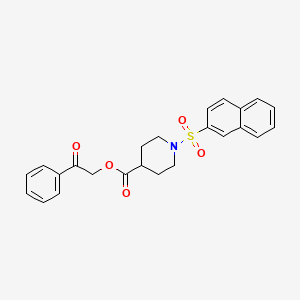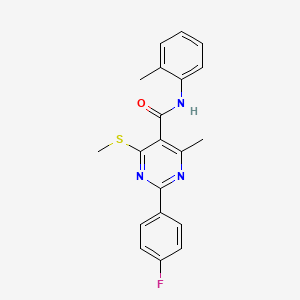
(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C13H15Cl4N3O3 and its molecular weight is 403.08. The purity is usually 95%.
BenchChem offers high-quality (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrolyte Formulation for Lithium Batteries
2-Methyltetrahydrofuran (2-MTHF), a derivative of tetrahydrofuran, is considered a replacement for THF due to its higher reaction temperature and ease of separation after reactions . Researchers explore its role in electrolyte formulations for secondary lithium-ion batteries. Its stability and solvation properties impact battery performance.
Ring-Opening and Ring-Closing Reactions
Tetrahydrofurfuryl alcohol (THFA), a precursor to 2-MTHF, undergoes ring-opening and ring-closing reactions. These transformations yield 2-MTHF, which has applications in various chemical processes. For instance, Ag–CeOx/MCM-41 catalysts facilitate this conversion .
Toxicology and Safety Assessment
Understanding the toxicity of alkyl tetrahydrofurfuryl ethers is crucial. Early studies analyzed their effects in mice and guinea pigs . Researchers continue to assess safety profiles, especially when considering their use in agrochemicals, pharmaceuticals, or industrial processes.
properties
IUPAC Name |
oxolan-2-ylmethyl N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl4N3O3/c14-8-3-4-10(18-6-8)19-11(13(15,16)17)20-12(21)23-7-9-2-1-5-22-9/h3-4,6,9,11H,1-2,5,7H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCBAVGADVZXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-2-yl)methyl (2,2,2-trichloro-1-((5-chloropyridin-2-yl)amino)ethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2613523.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2613524.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2613525.png)
![(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2613526.png)



![3-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2613537.png)
![2-[1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2613538.png)
![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2613541.png)
![3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2613542.png)

![N-[(Oxolan-2-yl)methyl]pyridazin-4-amine](/img/structure/B2613544.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2613545.png)